5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine
Overview
Description
5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a trifluoromethyl group, as well as a thiazole ring with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The amino group is then introduced via nucleophilic substitution. The thiazole ring is synthesized separately and then coupled with the pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors to enhance reaction efficiency and control. Solvent selection, temperature control, and purification methods such as crystallization or chromatography are crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present as an intermediate) to form the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine or thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine
Medicinally, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the amino group can form hydrogen bonds with target proteins. The thiazole ring contributes to the overall stability and electronic properties of the molecule, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridin-3-amine: Lacks the thiazole ring, making it less versatile in terms of reactivity and applications.
4-Methylthiazol-2-amine: Does not have the pyridine ring, limiting its potential in medicinal chemistry.
6-Amino-5-(trifluoromethyl)pyridin-3-yl derivatives: Similar in structure but may vary in the substituents on the pyridine ring, affecting their chemical and biological properties.
Uniqueness
5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine stands out due to the combination of the trifluoromethyl group, amino group, and thiazole ring, which together confer unique reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4S/c1-4-7(18-9(15)17-4)5-2-6(10(11,12)13)8(14)16-3-5/h2-3H,1H3,(H2,14,16)(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKAUAYUPMJVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=C(N=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155770 | |
Record name | 2-Pyridinamine, 5-(2-amino-4-methyl-5-thiazolyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395492-82-6 | |
Record name | 2-Pyridinamine, 5-(2-amino-4-methyl-5-thiazolyl)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-(2-amino-4-methyl-5-thiazolyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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